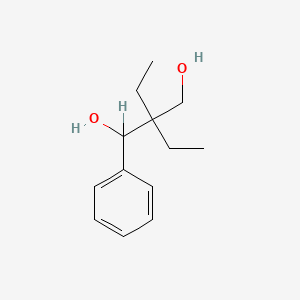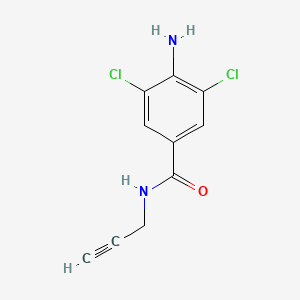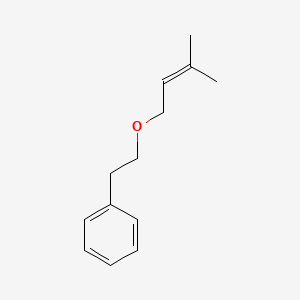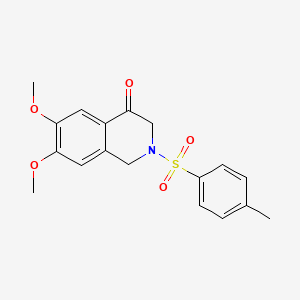
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a tosyl group at the 2 position, and a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions using methanol and a catalyst.
Tosylation: Tosylation of the 2 position using tosyl chloride and a base such as pyridine.
Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the tosyl group to yield different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding: Binding to active sites of enzymes or receptors.
Inhibition: Inhibiting the activity of specific enzymes or signaling pathways.
Modulation: Modulating the expression or activity of certain genes or proteins.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-tosyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-2-methyl-2,3-dihydroisoquinolin-4(1H)-one
- 6,7-Dimethoxy-2-phenyl-2,3-dihydroisoquinolin-4(1H)-one
Uniqueness
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71521-93-2 |
|---|---|
Molecular Formula |
C18H19NO5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C18H19NO5S/c1-12-4-6-14(7-5-12)25(21,22)19-10-13-8-17(23-2)18(24-3)9-15(13)16(20)11-19/h4-9H,10-11H2,1-3H3 |
InChI Key |
BEXYLAMADGVCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC(=C(C=C3C(=O)C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-](/img/structure/B13951879.png)


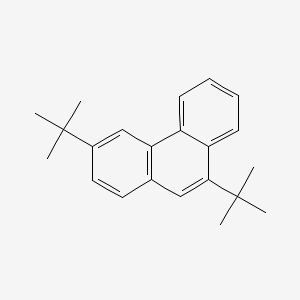
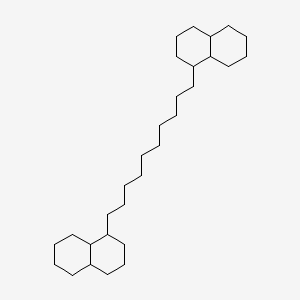
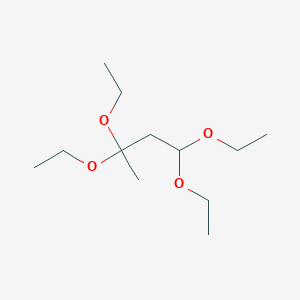
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
